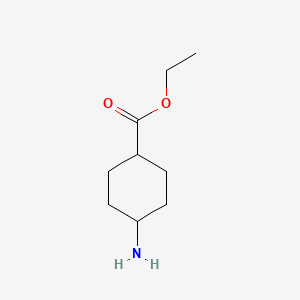

Ethyl 4-aminocyclohexanecarboxylate

Description

Ethyl 4-aminocyclohexanecarboxylate (CAS 51498-33-0; 90950-09-7) is a cyclohexane derivative featuring an amino group at the 4-position and an ethyl ester moiety. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . Key physical properties include a density of 1.018 g/cm³, boiling point of 235.3°C, and a flash point of 101.5°C . The compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research (e.g., as a precursor for PTP1B inhibitors) .

Propriétés

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASRJUXSLHUONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203631 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-28-7 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of ethyl 4-nitrocyclohexanecarboxylate using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Another method involves the reductive amination of ethyl 4-oxocyclohexanecarboxylate with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in an organic solvent such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve efficient reduction of the nitro group to an amino group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of various substituted cyclohexanecarboxylate derivatives.

Applications De Recherche Scientifique

Ethyl 4-aminocyclohexanecarboxylate is a cyclohexane carboxylate amino isomer . It is utilized in scientific research for various applications, including the synthesis of chemical compounds .

Synthesis of Adenosine Deaminase Inhibitors

- Ethyl trans-4-aminocyclohexanecarboxylate is used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which act as inhibitors of adenosine deaminase .

Synthesis of Fluorinated Aminocyclohexanecarboxylic Acid Derivatives

- It is used in the synthesis of novel fluorinated 2-aminocyclohexanecarboxylic acid derivatives .

- It is a starting material in the creation of fluorinated ethyl β-aminocyclohexanecarboxylate .

Reagent for Chemical Reactions

- This compound is used as a reagent in chemical reactions, such as in the preparation of an ethyl ester using thionyl chloride . It also reacts with 4-(2,6-difluoro-benzoylamino)-1H-pyrazole-3-carboxylic acid, EDC, and HOBt to yield a specific pyrazole derivative .

Table of applications

Mécanisme D'action

The mechanism of action of ethyl 4-aminocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Methyl Ester Analog

Methyl trans-4-aminocyclohexanecarboxylate (CAS 62456-15-9) replaces the ethyl group with a methyl ester.

- Molecular formula: C₈H₁₅NO₂; Molecular weight: 157.21 g/mol .

- Key differences: Lower molecular weight and boiling point due to the smaller ester group.

Piperidine and Pyrrolidine Derivatives

- Ethyl 2-(piperidin-4-yl)acetate (CAS 59184-90-6; similarity score 0.82): Features a piperidine ring instead of a cyclohexane backbone. Molecular formula: C₉H₁₇NO₂; Molecular weight: 171.24 g/mol . Applications: Used in synthesizing bioactive molecules targeting neurological pathways.

- (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (CAS 259868-83-2; similarity 0.78): Incorporates a pyrrolidine ring and methyl ester. Molecular formula: C₇H₁₄ClNO₂; Molecular weight: 180.65 g/mol . Differences: Enhanced rigidity due to the pyrrolidine ring, influencing receptor binding in drug design.

Hydrochloride Salt Form

Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 90950-09-7):

Substituted Cyclohexane Derivatives

- Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (CAS 468-51-9): Molecular formula: C₁₇H₂₅NO₂; Molecular weight: 275.39 g/mol . Features a benzylamino group and methyl substitution, enhancing steric bulk for targeted molecular interactions.

- Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :

Data Table: Comparative Analysis of Key Compounds

Activité Biologique

Ethyl 4-aminocyclohexanecarboxylate (EAC) is an organic compound notable for its diverse biological activities, particularly its role as an inhibitor of adenosine deaminase. This inhibition has significant implications for various neurological disorders, including Huntington's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in treating central nervous system (CNS) disorders.

Chemical Structure and Properties

EAC is characterized by a cyclohexane ring substituted with an amino group and a carboxylate ester. Its molecular formula is C9H17NO2, with a molecular weight of approximately 171.24 g/mol. The compound exists in two stereoisomeric forms: cis- and trans- isomers, which have identical chemical formulas but differ in spatial arrangement, influencing their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| Solubility | High in various solvents |

| Isomeric Forms | Cis and Trans |

Adenosine Deaminase Inhibition

EAC exhibits significant inhibitory activity against adenosine deaminase, an enzyme involved in the metabolism of adenosine, a critical molecule in cellular signaling. By inhibiting this enzyme, EAC may enhance adenosine levels, potentially providing neuroprotective effects and influencing neurotransmitter systems related to mood, cognition, and motor control.

Neuroprotective Properties

Research indicates that EAC may have neuroprotective properties due to its interaction with adenosine receptors. This interaction could modulate neurotransmitter release and neuronal excitability, making it a candidate for further investigation in the context of neurodegenerative diseases .

Case Studies and Research Findings

- Study on Neuroprotection : A study investigated the effects of EAC on neuronal cultures exposed to neurotoxic agents. Results demonstrated that EAC significantly reduced cell death and promoted cell survival through adenosine receptor-mediated pathways.

- In Vivo Studies : Animal models treated with EAC showed improved motor function and cognitive performance in tests designed to evaluate the impact of neurodegenerative conditions. These findings suggest potential therapeutic applications for EAC in treating diseases like Parkinson's and Huntington's.

- Mechanistic Insights : Further studies have explored the mechanism of action of EAC, revealing that it enhances synaptic plasticity through modulation of glutamate receptors, which are crucial for learning and memory processes.

Synthesis and Applications

The synthesis of EAC typically involves the reaction of cyclohexanone derivatives with ethyl chloroformate in the presence of amines. Modern techniques such as microwave-assisted synthesis can improve yield and reduce reaction times.

Applications

- Pharmaceutical Development : Due to its biological activity, EAC serves as a valuable building block for synthesizing more complex organic molecules aimed at therapeutic applications.

- Research Tool : EAC is utilized in studies exploring the relationship between structure and biological activity, particularly concerning chirality and its effects on pharmacodynamics.

Q & A

Q. What are the common synthetic routes for Ethyl 4-aminocyclohexanecarboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via catalytic hydrogenation. For example, ethyl p-aminobenzoate dissolved in absolute ethanol with concentrated HCl undergoes hydrogenation at 50 psi H₂ pressure using platinum oxide as a catalyst . Key factors affecting yield include:

- Catalyst activity : Platinum oxide (PtO₂) is critical for efficient hydrogen absorption.

- Reaction time : Several hours are required for theoretical hydrogen uptake.

- Workup : Post-reaction, the mixture is concentrated, alkalized with NH₄OH, and extracted with chloroform to isolate the product .

Alternative routes involve refluxing intermediates in toluene under anhydrous conditions, followed by extraction with ethyl acetate .

Q. How can researchers characterize the purity and stereochemistry of this compound?

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., toluene, ethyl acetate) .

- Waste disposal : Segregate chemical waste and consult professional disposal services for amines and halogenated solvents .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to minimize byproducts in this compound synthesis?

- Catalyst screening : Test PtO₂ vs. Pd/C for selectivity and turnover frequency.

- Pressure modulation : Higher H₂ pressure (e.g., 50–100 psi) may reduce reaction time but risks over-reduction.

- Solvent effects : Polar solvents (e.g., ethanol) enhance catalyst stability vs. non-polar alternatives .

Data contradiction : Lower yields in scaled-up reactions (e.g., 85% vs. theoretical 95%) may arise from incomplete catalyst filtration or solvent impurities .

Q. What strategies resolve discrepancies in stereochemical assignments for this compound derivatives?

- Comparative analysis : Use analogs like trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 61367-17-7) as reference standards .

- Dynamic NMR : Monitor conformational changes in cyclohexane rings at variable temperatures.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for cis/trans isomers .

Q. How do structural modifications of this compound impact biological activity?

Q. What methodologies validate the role of this compound as an intermediate in complex organic syntheses?

- Tracer studies : Use isotopic labeling (e.g., ¹⁴C) to track incorporation into target molecules.

- Kinetic profiling : Monitor reaction intermediates via time-resolved MS or in-situ IR .

- Mechanistic probes : Introduce steric hindrance (e.g., bulky substituents) to test transition-state models .

Methodological Considerations

Q. How should researchers address low reproducibility in scaled-up syntheses of this compound?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect deviations.

- Parameter robustness : Test tolerance ranges for temperature (±5°C), solvent purity, and catalyst aging .

- Batch documentation : Record lot numbers of reagents (e.g., PtO₂ activity varies by supplier) .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity.

- Sensitivity analysis : Identify outliers linked to assay conditions (e.g., cell line variability) .

- Multivariate regression : Corrogate structural descriptors (e.g., logP, polar surface area) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.